6-Chlorochromone

Overview

Description

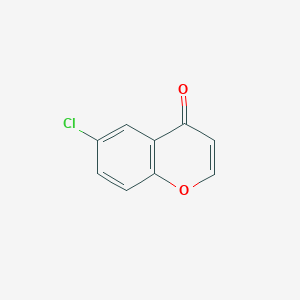

6-Chlorochromone, also known as 6-chloro-4H-chromen-4-one, is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is characterized by the presence of a chlorine atom at the 6th position of the chromone ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochromone typically involves the chlorination of chromone. One common method is the reaction of chromone with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorochromone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The chromone ring can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

- Substituted chromones with various functional groups.

- Oxidized or reduced derivatives of chromone.

- Condensation products with extended conjugation .

Scientific Research Applications

6-Chlorochromone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorochromone involves its interaction with specific molecular targets. The chlorine atom at the 6th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

- 6-Methylchromone

- 6-Methoxychromone

- 6-Fluorochromone

- 6-Bromochromone

Comparison: 6-Chlorochromone is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects compared to other substituents like methyl, methoxy, fluorine, or bromine. These differences influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

6-Chlorochromone, a derivative of chromone, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Chromones

Chromones are a class of compounds known for their pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. The structural modifications in chromones, such as halogen substitutions, can enhance their biological efficacy and selectivity.

This compound has been studied for its interactions with various biological targets:

- Antimicrobial Activity : It exhibits significant antibacterial effects against Gram-negative bacteria, particularly Vibrio parahaemolyticus and Vibrio harveyi. The compound acts as both an antibacterial agent and an antibiofilm agent, inhibiting planktonic cell growth and biofilm formation in a dose-dependent manner .

- Cytotoxic Effects : Research indicates that this compound induces cytotoxicity in cancer cell lines such as HL-60 (human promyelocytic leukemia) and NALM-6 (human pre-B leukemia) cells. The compound's hydrazones have shown appreciable cytotoxicity, suggesting potential applications in cancer therapy.

- Virulence Factor Inhibition : Studies have demonstrated that this compound reduces virulence factors in Vibrio parahaemolyticus, including swimming motility and protease activity. This multi-targeted approach may mitigate the pathogenicity of these bacteria .

The biochemical properties of this compound include:

- Enzyme Interactions : It has been reported to interact with various enzymes and proteins, facilitating the synthesis of Schiff bases through reactions with nitrogen nucleophiles.

- Molecular Mechanisms : The compound may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression profiles.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the minimum inhibitory concentrations (MICs) for this compound against Vibrio species. The results indicated an MIC of 20 µg/mL for both planktonic growth and biofilm inhibition .

- The compound also inhibited key virulence genes associated with quorum sensing and pathogenicity in Vibrio parahaemolyticus.

- Cytotoxicity Assessment :

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Vibrio parahaemolyticus | 20 | Effective against biofilm formation |

| Cytotoxic | HL-60 (leukemia cells) | - | Induces apoptosis |

| Virulence Inhibition | Vibrio parahaemolyticus | - | Reduces swimming motility and protease activity |

Table 2: Comparative Efficacy of Chromones

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Chloro-3-formylchromone | 20 | Antibacterial |

| 6-Bromo-3-formylchromone | 20 | Antibacterial |

| Standard Antibiotics | Varies | Antibacterial |

Q & A

Q. What are the key spectroscopic techniques for characterizing 6-Chlorochromone, and how should data be interpreted?

Basic

Characterization of this compound relies on UV-Vis spectroscopy (to analyze π→π* transitions in the chromone core), FT-IR (to identify carbonyl and C-Cl stretching vibrations), and NMR (to resolve substituent positions and confirm purity). For example, Erdogdu et al. (2019) reported distinct UV-Vis absorption at 280–320 nm and FT-IR peaks at 1665 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Cl) . NMR analysis (¹H and ¹³C) should cross-validate substituent positions, with aromatic protons appearing as doublets in the 7.0–8.5 ppm range . Always compare spectral data with computational simulations (e.g., DFT) to resolve ambiguities.

Q. How can researchers design a reproducible synthesis protocol for this compound?

Basic

A robust synthesis involves Friedel-Crafts acylation of resorcinol derivatives followed by chlorination. Key steps include:

Halogenation : Use SOCl₂ or Cl₂ gas under controlled conditions to avoid over-chlorination.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) with TLC monitoring (Rf ~0.5).

Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and temperature (60–80°C) .

Document all parameters (solvent purity, reaction time) to ensure reproducibility.

Q. What advanced computational methods are used to study this compound’s electronic properties?

Advanced

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model electronic transitions and vibrational frequencies. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate the chromophore’s electronic structure . For reactivity studies, analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic substitution. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM.

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Advanced

Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To resolve:

Replicate Experiments : Reproduce studies under identical conditions (pH, temperature, solvent).

Meta-Analysis : Aggregate data from multiple sources and apply statistical tests (e.g., ANOVA) to identify outliers .

Mechanistic Studies : Use knock-out models or isotopic labeling to isolate biological pathways. Reference Bayer et al. (1982) for structural-activity trends in halogenated chromones .

Q. What methodologies are effective for designing this compound derivatives with enhanced bioactivity?

Advanced

Structure-Activity Relationship (SAR) studies guide derivative design:

Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 to modulate reactivity.

Hybridization : Fuse benzoxazole or benzimidazole rings to the chromone core, as seen in derivatives like 3-(Benzoxazol-2-yl)-6-chlorochromone .

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate via in vitro assays (IC₅₀ measurements).

Q. How can analytical methods be optimized to assess this compound’s stability under varying conditions?

Advanced

Stability studies require:

Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).

HPLC-MS Analysis : Monitor degradation products using a C18 column (acetonitrile/water gradient) and identify fragments via high-resolution MS .

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions.

Q. What strategies ensure rigorous comparison of this compound’s experimental data with literature values?

Advanced

Standardization : Use reference materials (e.g., NIST-certified compounds) to calibrate instruments.

Data Normalization : Express results in standardized units (e.g., molar extinction coefficients) for cross-study comparison .

Critical Appraisal : Highlight methodological differences (e.g., solvent polarity in UV-Vis studies) in the discussion section .

Q. How should researchers formulate hypotheses when investigating this compound’s mechanistic pathways?

Advanced

Gap Analysis : Identify unexplored pathways (e.g., ROS generation in cytotoxicity studies) through systematic literature reviews .

Hypothesis Testing : Use null and alternative hypotheses (e.g., "C-Cl bond cleavage is rate-limiting in metabolic degradation").

Multi-Omics Integration : Combine proteomics and metabolomics data to map interaction networks.

Properties

IUPAC Name |

6-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZQATFTQAZCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345122 | |

| Record name | 6-Chlorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33533-99-2 | |

| Record name | 6-Chlorochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.